molecular formula C48H84NO8P B1262740 PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19))

PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19))

Cat. No. B1262740
M. Wt: 834.2 g/mol
InChI Key: YZEGHVUBSYVNCN-CVCSLSNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosahexaenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:6 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (9Z,11Z,13Z,15Z,17Z,19E)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid.

Scientific Research Applications

Nanoelectronics and Surfaces Interfaces

PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)) might be relevant in the context of nanoelectronics and the role of surfaces and interfaces in electronic and optoelectronic devices. These devices, vital in many areas of society, could potentially involve the use of such compounds in their construction or functioning (Madkour, 2019).

Metabolomics in Disease Research

In the field of metabolomics, particularly in relation to the study of disease processes such as cancer, compounds like PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)) could be significant. Studies have used techniques like UPLC-QTOF/MS to identify metabolic alterations in diseases, and such compounds could be among the altered metabolites indicative of disease states (Wu, Chen, Li, & Liu, 2018).

Computing and Scientific Research

Although not directly related to the chemical structure of PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19)), research in computing, particularly in scientific computing and high-performance computing, is indirectly relevant. The advancement in computing power and algorithms can aid in the computational analysis of complex molecules and their applications in various scientific domains (Appelbe, Moresi, Quenette, & Simter, 2007).

properties

Product Name

PC(18:0/22:6(9Z,11Z,13Z,15Z,17Z,19))

Molecular Formula

C48H84NO8P

Molecular Weight

834.2 g/mol

IUPAC Name

[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,12,14,16,18,20,22-25,27,46H,6-7,9,11,13,15,17,19,21,26,28-45H2,1-5H3/b10-8+,14-12-,18-16-,22-20-,24-23-,27-25-/t46-/m1/s1

InChI Key

YZEGHVUBSYVNCN-CVCSLSNUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C=C/C=C\C=C/C=C\C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CC=CC=CC=CC=CC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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